

The Environmental Fate of Bis(2-hydroxyethyl) Terephthalate: A Technical Guide

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Compound of Interest		
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Abstract

Bis(2-hydroxyethyl) terephthalate (BHET) is a monomer and an intermediate in the production and recycling of polyethylene terephthalate (PET). Its presence in the environment can arise from the incomplete degradation of PET plastics. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of BHET, including its biodegradation, abiotic degradation, and potential ecotoxicological effects. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research in this area. A significant finding of this review is the notable lack of standardized ecotoxicity and ready biodegradability data for BHET, highlighting a critical knowledge gap for a comprehensive environmental risk assessment.

Introduction

Bis(2-hydroxyethyl) terephthalate (BHET) is an organic compound formed from the esterification of terephthalic acid and ethylene glycol. It serves as a primary intermediate in the synthesis of polyethylene terephthalate (PET) and is also a product of PET depolymerization through glycolysis, a chemical recycling method.[1] As the issue of plastic pollution escalates, understanding the environmental fate of PET degradation products, such as BHET, is of paramount importance. This guide reviews the transformation and persistence of BHET in various environmental compartments.



Biodegradation

The microbial degradation of BHET is a key process in its environmental breakdown. Several microorganisms and enzymes have been identified that can hydrolyze the ester bonds of BHET, leading to its mineralization.

Microbial Degradation

A notable study isolated a bacterial strain, Enterobacter sp. HY1, capable of utilizing BHET as a carbon source. The degradation process involves the sequential hydrolysis of BHET into mono-(2-hydroxyethyl) terephthalate (MHET) and subsequently into terephthalic acid (TPA).[2] The optimal conditions for this biodegradation were identified as a temperature of 30°C and a pH of 8.0.[2]

Enzymatic Degradation

The enzymatic breakdown of BHET is primarily carried out by esterases and hydrolases. An esterase, EstB, cloned from Enterobacter sp. HY1, has been shown to hydrolyze one of the ester bonds in BHET to form MHET.[2] Other enzymes, such as PETase and MHETase, originally discovered in Ideonella sakaiensis, are also central to the breakdown of PET and its intermediates.[3] PETase can break down PET into BHET and MHET, and MHETase further hydrolyzes MHET into TPA and ethylene glycol (EG).[3]

Biodegradation Pathway

The aerobic biodegradation of BHET follows a two-step hydrolysis pathway, ultimately yielding terephthalic acid and ethylene glycol. These end products can then be further metabolized by various microorganisms.



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Figure 1: Aerobic biodegradation pathway of BHET.



Abiotic Degradation

In addition to biological processes, BHET can be degraded through abiotic mechanisms, primarily hydrolysis and photodegradation.

Hydrolysis

The ester linkages in BHET are susceptible to hydrolysis, a reaction that is dependent on pH and temperature. While extensive kinetic data exists for the catalyzed hydrolysis of BHET at high temperatures for PET recycling purposes, there is a lack of data on its abiotic hydrolysis under environmentally relevant conditions (i.e., varying pH and ambient temperatures).[4] Such studies, typically following OECD Guideline 111, are crucial for accurately modeling the persistence of BHET in aquatic environments.

Photodegradation

Photodegradation, or photolysis, is another significant abiotic degradation pathway for BHET in sunlit surface waters. Advanced Oxidation Processes (AOPs) have been shown to effectively degrade BHET. One study demonstrated that the use of a KrCl excimer lamp (222 nm) in the presence of hydrogen peroxide (H₂O₂) can lead to the complete degradation of BHET.[5] The efficiency of this process is influenced by the H₂O₂/BHET mass ratio, with an optimal ratio of 5:1 achieving complete degradation in approximately 60 minutes for an initial BHET concentration of 100 mg/L.[5] The quantum yield for the generation of hydroxyl radicals is a key factor in this process.[6]

Quantitative Data on Environmental Fate

The following tables summarize the available quantitative data on the degradation of BHET. It is important to note the limited availability of data from standardized environmental fate studies.

Table 1: Biodegradation of **Bis(2-hydroxyethyl) terephthalate** (BHET)



Parameter	Value	Conditions	Organism/Enz yme	Reference
Half-life	70.20 hours	Initial BHET conc. 1,000 mg/L, 30°C, pH 8.0	Enterobacter sp. HY1	[2]

Table 2: Abiotic Degradation of **Bis(2-hydroxyethyl) terephthalate** (BHET)

Degradation Process	Parameter	Value	Conditions	Reference
Photodegradatio n	Time for complete degradation	~60 minutes	KrCl excimer lamp (222 nm), H ₂ O ₂ :BHET ratio 5:1, Initial BHET conc. 100 mg/L	[5]

Ecotoxicity

A significant knowledge gap exists regarding the ecotoxicity of BHET. Standardized ecotoxicological tests on aquatic organisms such as fish, daphnids, and algae have not been reported in the publicly available literature. The European Chemicals Agency (ECHA) registration dossier for BHET does not contain experimental ecotoxicity data and instead uses a read-across approach from its degradation products, terephthalic acid (TPA) and ethylene glycol (EG), to predict its toxicity. Both TPA and EG are known to have low aquatic toxicity.[7][8] However, this approach does not account for the potential toxicity of the parent compound, BHET.

Table 3: Ecotoxicity of BHET and its Degradation Products



Organism	Endpoint	Value	Substance	Notes	Reference
Fish	LC50 (96h)	>1000 mg/L	Terephthalic Acid	-	[7]
Aquatic Invertebrates	EC50	>10,000 mg/L	Ethylene Glycol	-	[8]
Algae	-	No data available	ВНЕТ	-	-
Daphnia magna	-	No data available	BHET	-	-
Fish	-	No data available	BHET	-	-

Given the lack of empirical data, conducting standardized ecotoxicity tests on BHET is a critical area for future research to enable a thorough environmental risk assessment.

Experimental Protocols

This section outlines the methodologies for key experiments to assess the environmental fate of BHET, based on OECD guidelines and published research.

Ready Biodegradability (OECD 301)

The ready biodegradability of BHET can be assessed using one of the methods described in OECD Guideline 301. The CO₂ Evolution Test (OECD 301B) is a common choice.

- Principle: A solution of BHET in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions in the dark for 28 days.
 The degradation of BHET is determined by measuring the amount of CO₂ produced.
- Procedure:
 - Prepare a mineral salt medium as specified in OECD 301.
 - Add BHET as the sole source of organic carbon at a concentration of 10-20 mg/L.

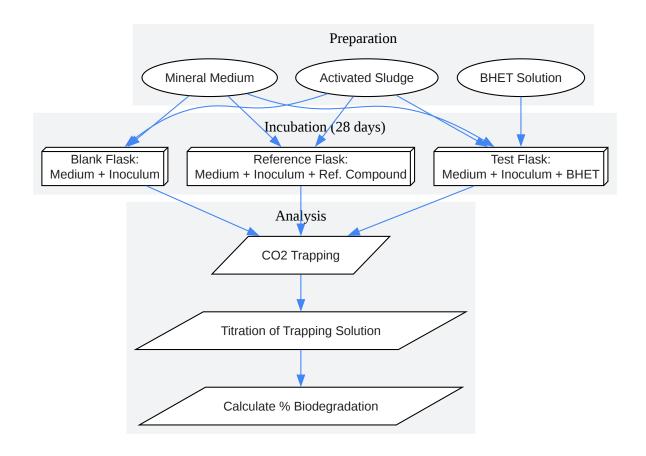
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- Inoculate with a small volume of activated sludge from a municipal wastewater treatment plant.
- Incubate the test flasks in the dark at a constant temperature (e.g., 22 ± 2°C).
- A reference compound (e.g., sodium benzoate) and a toxicity control are run in parallel.
- The evolved CO₂ is trapped in a barium hydroxide or sodium hydroxide solution and quantified by titration.
- The percentage of biodegradation is calculated based on the ratio of the measured CO₂ to the theoretical CO₂ (ThCO₂) that would be produced from the complete oxidation of BHET.
- Pass Level: For a substance to be considered "readily biodegradable," it must achieve at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.[9]





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Figure 2: Workflow for OECD 301B Ready Biodegradability Test.

Abiotic Hydrolysis (OECD 111)

The rate of hydrolysis of BHET as a function of pH can be determined following OECD Guideline 111.

- Principle: The concentration of BHET is measured over time in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) at a constant temperature in the dark.
- Procedure:



- Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
- Add a known concentration of BHET to each buffer solution. The concentration should be below its water solubility limit.
- Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).
- At selected time intervals, take aliquots from each solution.
- Analyze the concentration of BHET and its hydrolysis products (MHET and TPA) using a suitable analytical method like HPLC.
- Determine the hydrolysis rate constant and the half-life at each pH.

Aquatic Ecotoxicity Testing

Standardized acute toxicity tests should be performed to fill the current data gap.

- Fish Acute Toxicity Test (OECD 203): Expose fish (e.g., Zebrafish, Danio rerio) to a range of BHET concentrations for 96 hours and determine the LC50 (the concentration that is lethal to 50% of the test organisms).
- Daphnia sp. Acute Immobilisation Test (OECD 202): Expose Daphnia magna to a range of BHET concentrations for 48 hours and determine the EC50 (the concentration that causes immobilization in 50% of the daphnids).
- Algal Growth Inhibition Test (OECD 201): Expose a freshwater green alga (e.g., Pseudokirchneriella subcapitata) to a range of BHET concentrations for 72 hours and determine the EC50 based on the inhibition of growth.

Analytical Methodology: HPLC for BHET, MHET, and TPA

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the simultaneous quantification of BHET and its degradation products.

Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV-Vis
or Diode Array Detector (DAD).



- Mobile Phase: A gradient elution is typically used, with a mixture of an aqueous phase (e.g., water with a small amount of acid like formic acid) and an organic phase (e.g., acetonitrile or methanol).[10]
- Detection: The aromatic rings in BHET, MHET, and TPA allow for their detection by UV absorbance, typically in the range of 240-254 nm.[11]
- Quantification: Calibration curves are generated using certified reference standards for BHET, MHET, and TPA to quantify their concentrations in the samples.[12]
- Sample Preparation: Environmental samples (e.g., water, soil extracts) may require a sample clean-up and pre-concentration step, such as solid-phase extraction (SPE), prior to HPLC analysis.

Conclusion and Future Perspectives

The environmental fate of **bis(2-hydroxyethyl) terephthalate** is governed by both biotic and abiotic degradation processes. While research has identified microbial and enzymatic pathways for its breakdown and demonstrated its susceptibility to photodegradation, significant data gaps remain. The lack of standardized ecotoxicity data for BHET is a major concern that hinders a complete environmental risk assessment. Furthermore, more research is needed to determine its rate of abiotic hydrolysis under various environmental conditions and its persistence in soil. Future research should prioritize conducting standardized ecotoxicological and biodegradation studies to provide the necessary data for regulatory purposes and to better understand the environmental impact of PET degradation.

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